4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid

Carboxylesterase Enzyme Inhibition Selectivity Profiling

Researchers needing a reliable, low-occupancy control for carboxylesterase inhibition assays often face high costs and supply inconsistencies. This compound (CAS 303994-57-2) offers a defined solution. - Documented IC₅₀ of 110 µM against porcine liver carboxylesterase, ideal for establishing baseline activity. - XLogP3-AA of -0.5 ensures moderate hydrophilicity for consistent biological assay formulation. - Saturated butanoic acid scaffold allows for stable derivatization without unwanted side reactions. Procurement managers benefit from confirmed ≥97% purity, detailed analytical documentation, and global shipping from multiple stock points.

Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
CAS No. 303994-57-2
Cat. No. B1270132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid
CAS303994-57-2
Molecular FormulaC11H17NO5
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)C(=O)CCC(=O)O
InChIInChI=1S/C11H17NO5/c1-17-11(16)8-4-6-12(7-5-8)9(13)2-3-10(14)15/h8H,2-7H2,1H3,(H,14,15)
InChIKeyWQYMZROBPAITIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2): Basic Characteristics and Supply Profile for Research Procurement


4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) is a piperidine-derived organic compound with the molecular formula C₁₁H₁₇NO₅ and a molecular weight of 243.26 g/mol [1]. It features a methoxycarbonyl substituent at the piperidine 4-position and a 4-oxobutanoic acid side chain. Commercial suppliers offer the compound at purities typically ≥95% to 97% . The compound exhibits inhibitory activity against carboxylesterases and lipoxygenase [2], making it a specialized research tool. Its XLogP3-AA value of -0.5 [3] indicates moderate hydrophilicity, which influences its handling and formulation in biological assays.

Why Generic Substitution of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) with In-Class Analogs Is Scientifically Unsound


Substituting 4-[4-(methoxycarbonyl)piperidino]-4-oxobutanoic acid with structurally similar piperidine-4-oxobutanoic acid derivatives is not reliably predictive of biological or physicochemical behavior. Small modifications—such as replacing the methoxycarbonyl group with ethoxycarbonyl or introducing a double bond in the butenoic chain—alter both target affinity profiles and solubility . For instance, the ethoxycarbonyl analog (ECOB) exhibits a higher LogP and distinct enzyme inhibition patterns compared to the methoxycarbonyl parent [1], while the unsaturated analog (MOPB) shows differing reactivity . Direct quantitative comparisons are essential to avoid procurement of compounds with divergent assay outcomes or unexpected handling characteristics.

Quantitative Differentiation Evidence for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) vs. Key Comparators


Carboxylesterase Inhibition Potency: 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid Exhibits 56-fold Lower Potency than WWL229, Defining a Distinct Selectivity Window

In head-to-head comparison of carboxylesterase inhibitory activity, 4-[4-(methoxycarbonyl)piperidino]-4-oxobutanoic acid demonstrates an IC₅₀ of 1.10×10⁵ nM against porcine liver carboxylesterase [1]. In contrast, the structurally distinct piperidine-based inhibitor WWL229 exhibits an IC₅₀ of 1.94×10³ nM against carboxylesterase 3 . The approximately 56-fold lower potency of the target compound renders it unsuitable as a potent carboxylesterase blocker but positions it as a valuable low-affinity control or a tool for probing substrate-enzyme interactions where minimal perturbation is required.

Carboxylesterase Enzyme Inhibition Selectivity Profiling

Lipophilicity (LogP) Distinction: 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid is More Hydrophilic than Its Ethoxycarbonyl Analog

The computed XLogP3-AA value for 4-[4-(methoxycarbonyl)piperidino]-4-oxobutanoic acid is -0.5 [1]. Although no experimentally determined LogP is available for the direct ethoxycarbonyl analog, the ethyl ester derivative (1-(3-Carboxy-propionyl)-piperidine-4-carboxylic Acid ethyl ester) possesses a molecular weight of 257.13 g/mol and increased rotatable bonds (6 vs. 5) [2], which typically elevate lipophilicity. This lower LogP of the methoxy compound predicts better aqueous solubility and distinct pharmacokinetic behavior in early-stage assays compared to higher alkyl ester analogs.

Lipophilicity Drug Design Physicochemical Properties

Purity and Cost-Efficiency Profile: 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid Offers 97% Purity at ~$12/mg, Comparable to Premium Research Chemicals

Commercial sources supply 4-[4-(methoxycarbonyl)piperidino]-4-oxobutanoic acid at 97% purity . Pricing from Bidepharm (50 mg: ¥868; 100 mg: ¥1474; 1 g: ¥4125) corresponds to approximately $12–$14 per mg for small quantities . In contrast, the structurally related but mechanistically distinct DCPIB is priced at ~$94 per 5 mg (≈$19/mg) [1]. While DCPIB is a potent VRAC inhibitor, the target compound provides a more cost-effective entry point for exploratory carboxylesterase or lipoxygenase research where high purity but moderate potency is acceptable.

Procurement Cost Analysis Purity

Structural Saturation vs. Unsaturation: 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid Lacks the α,β-Unsaturation Present in MOPB, Avoiding Conjugate Addition Reactivity

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid contains a fully saturated butanoic acid chain. In contrast, the close analog (E)-4-[4-(methoxycarbonyl)piperidino]-4-oxo-2-butenoic acid (MOPB, CAS 303994-59-4) features an α,β-unsaturated double bond . This unsaturation makes MOPB susceptible to Michael addition reactions and potential metabolic conjugation [1], whereas the saturated target compound offers greater chemical stability and predictable reactivity in aqueous buffers and biological media.

Chemical Stability Reactivity Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2)


Low-Affinity Control in Carboxylesterase Inhibition Assays

With an IC₅₀ of 110 µM against porcine liver carboxylesterase [1], 4-[4-(methoxycarbonyl)piperidino]-4-oxobutanoic acid serves as an ideal low-occupancy control in enzyme inhibition studies. Researchers can use this compound to establish baseline activity levels when testing more potent inhibitors (e.g., WWL229, IC₅₀ = 1.94 µM), ensuring that observed effects are due to target engagement rather than nonspecific assay interference.

Building Block for Synthesis of Hydrophilic Piperidine Derivatives

The compound's XLogP3-AA of -0.5 [2] and presence of both a carboxylic acid and a piperidine ring make it a versatile intermediate for constructing more complex, water-soluble piperidine-containing molecules. Its saturated butanoic acid chain provides a stable scaffold for further derivatization via amide coupling or esterification without the risk of unwanted Michael addition side reactions .

Cost-Sensitive Preliminary Screening for Lipoxygenase Activity

Although quantitative lipoxygenase inhibition data are not fully disclosed, the compound is described as a potent lipoxygenase inhibitor [3]. Its lower cost per mg compared to premium inhibitors like DCPIB makes it a prudent first-pass screening tool in academic or industrial settings where budget constraints limit access to high-cost alternatives, provided that follow-up validation with more potent agents is planned.

Comparative Physicochemical Profiling of Piperidine-4-oxobutanoic Acid Derivatives

Because small structural changes in this class dramatically alter LogP and enzyme affinity , the target compound is valuable in structure-activity relationship (SAR) campaigns. Its methoxycarbonyl group and saturated side chain represent a defined starting point for systematic modifications, allowing medicinal chemists to benchmark the impact of ester chain length, unsaturation, or substitution on biological and physicochemical endpoints.

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